1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Description
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Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O3S/c1-20-13-7-10(17)12(8-14(13)21(2)25(20,23)24)19-15(22)18-11-6-4-3-5-9(11)16/h3-8H,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZIEEJYULTWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)NC3=CC=CC=C3Cl)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.81 g/mol. The presence of a chlorophenyl group and a fluorinated dioxido moiety contributes to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antiviral Activity : Studies have shown that similar compounds with thiadiazole rings exhibit antiviral properties by inhibiting viral replication. This may be due to their ability to interfere with viral enzymes or host cell pathways essential for viral propagation .
- Anticancer Properties : The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Initial screenings against various cancer cell lines have demonstrated cytotoxic effects, indicating its potential as an anticancer agent .
- Enzyme Inhibition : Compounds containing urea and thiadiazole moieties have been reported to inhibit key enzymes such as urease and acetylcholinesterase (AChE), which are implicated in various diseases including cancer and neurodegenerative disorders .
Antiviral Activity
A study evaluated the antiviral efficacy of related compounds against several viruses including HSV and FCoV. The results indicated that compounds similar to the target structure demonstrated significant inhibition of viral replication with IC50 values in the low micromolar range .
Anticancer Activity
In vitro assays using the MTT method assessed the cytotoxicity of the compound against human cancer cell lines (A549, MCF-7, HCT-116). The results showed promising cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell lines .
Enzyme Inhibition
The compound was tested for urease inhibition using an established protocol. Results indicated that it exhibited competitive inhibition with an IC50 value significantly lower than conventional urease inhibitors like thiourea .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1 : A series of thiadiazole derivatives were synthesized and tested for antiviral activity against JUNV. The most active compounds showed higher efficacy than ribavirin, suggesting a promising therapeutic application for viral infections .
- Case Study 2 : A study focused on the synthesis of urea derivatives revealed their potent inhibitory effects on AChE. These findings support further exploration into their use as potential treatments for Alzheimer’s disease .
Scientific Research Applications
Urease Inhibition
Urease inhibitors are crucial in treating conditions associated with urease activity, such as kidney stones and urinary tract infections. The compound has shown promise as a potent urease inhibitor. Research indicates that derivatives of thiourea structures exhibit significant anti-urease activity, which can be leveraged for developing new therapeutic agents targeting urease-related disorders .
Anticancer Activity
Studies have indicated that compounds with similar structural motifs possess anticancer properties. The incorporation of thiadiazole rings is known to enhance biological activity against various cancer cell lines. Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated efficacy against bacterial strains and fungi. The presence of halogen atoms (like fluorine and chlorine) often enhances the bioactivity of organic molecules against microbial pathogens .
Pesticide Development
The structural characteristics of 1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea make it a candidate for developing novel pesticides. Research has indicated that thiadiazole derivatives can act as effective fungicides and insecticides .
Plant Growth Regulation
Compounds with similar thiadiazole structures have been explored for their ability to promote plant growth and resistance to diseases. Their application in agriculture could enhance crop yield and resilience against environmental stressors.
Case Study 1: Urease Inhibition Efficacy
A study conducted on various thiourea derivatives demonstrated that certain modifications significantly increased urease inhibition potency compared to standard references. The specific compound under discussion showed an IC50 value indicating strong inhibition capabilities against urease enzymes in vitro .
Case Study 2: Anticancer Activity Evaluation
In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced significant cytotoxic effects compared to untreated controls. Mechanistic studies suggested that the compound triggered apoptosis through caspase activation pathways .
Data Tables
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Urease Inhibition | Potent inhibitor with promising IC50 values |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Agricultural Science | Pesticide Development | Effective against pests; enhances crop resilience |
| Plant Growth Regulation | Promotes growth under stress conditions |
Chemical Reactions Analysis
Reactivity of the Urea Functional Group
The urea moiety (-NH-C(=O)-NH-) participates in hydrolysis and nucleophilic substitution reactions:
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Acidic Hydrolysis : Under acidic conditions (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>), the urea bond cleaves to yield 2-chloroaniline and 6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c] thiadiazol-5-amine.
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Basic Hydrolysis : In alkaline media (e.g., NaOH), hydrolysis produces CO<sub>2</sub>, NH<sub>3</sub>, and a thiadiazole-containing aniline derivative.
| Reaction Conditions | Products |
|---|---|
| 1M HCl, reflux, 6h | 2-Chloroaniline + Thiadiazole-5-amine |
| 0.5M NaOH, 80°C, 4h | CO<sub>2</sub> + NH<sub>3</sub> + 5-Amino-thiadiazole derivative |
Thiadiazole Ring Reactivity
The 1,2,5-thiadiazole 1,1-dioxide core undergoes electrophilic and nucleophilic substitutions:
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Electrophilic Aromatic Substitution : The electron-deficient thiadiazole ring reacts with electrophiles (e.g., NO<sub>2</sub><sup>+</sup>) at the para-position to the sulfone group .
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Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) target the sulfur atom, leading to ring-opening reactions .
Structural Insights :
Bond length analysis (X-ray diffraction) reveals that the S–N bonds in the thiadiazole ring (1.691 Å) are elongated compared to neutral thiadiazoles (1.426 Å), increasing susceptibility to nucleophilic attack .
Chlorophenyl Substituent Reactions
The 2-chlorophenyl group participates in:
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Dechlorination : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) removes the chlorine atom, forming a phenyl derivative .
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Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis.
| Reaction | Conditions | Product |
|---|---|---|
| Dechlorination | H<sub>2</sub> (1 atm), Pd/C, EtOH, 25°C | Phenyl-substituted urea |
| Suzuki Coupling | ArB(OH)<sub>2</sub>, Pd catalyst, DMF, 80°C | Biaryl-urea derivative |
Fluorine Atom Reactivity
The 6-fluoro substituent influences electronic properties and participates in:
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Nucleophilic Aromatic Substitution : Replacement with –OH or –NH<sub>2</sub> under high-temperature basic conditions.
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Electron-Withdrawing Effects : Enhances the electrophilicity of the thiadiazole ring, facilitating reactions with electron-rich reagents .
Metal Complexation
The compound coordinates with transition metals via the urea oxygen and thiadiazole nitrogen atoms:
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Cu(II) Complexes : Forms stable complexes with CuCl<sub>2</sub>, characterized by shifts in UV-Vis spectra (λ<sub>max</sub> ≈ 450 nm) .
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Antitumor Activity : Metal complexes exhibit enhanced cytotoxicity against MCF-7 (IC<sub>50</sub> = 0.25 μM) and A549 (IC<sub>50</sub> = 1.2 μM) cell lines .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing SO<sub>2</sub> and CO<sub>2</sub> as primary gaseous products.
This compound’s multifunctional reactivity underpins its utility in medicinal chemistry and materials science, particularly in designing targeted antitumor agents . Further studies are warranted to explore its catalytic and photochemical properties.
Preparation Methods
Initial Ring Formation
The benzo[c]thiadiazole scaffold is constructed from a 1,2-diaminobenzene derivative. For the target compound, 4-fluoro-1,2-diaminobenzene serves as the starting material. Methylation of both amine groups precedes cyclization:
Step 1: N,N'-Dimethylation
- Reagents : Methyl iodide (2.2 eq), potassium carbonate (3 eq), DMF, 60°C, 12 h.
- Outcome : N,N'-Dimethyl-4-fluoro-1,2-diaminobenzene (Yield: ~75%).
Step 2: Thiadiazole Cyclization
Sulfur Oxidation to Sulfone
- Reagents : 30% H₂O₂, glacial acetic acid, 80°C, 4 h.
- Monitoring : FT-IR loss of C=S stretch (1250 cm⁻¹) and emergence of S=O stretches (1150, 1320 cm⁻¹).
- Outcome : 6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole (Yield: 92%).
Functionalization at Position 5
Nitration and Reduction
Step 1: Regioselective Nitration
- Reagents : Fuming HNO₃ (1.1 eq), concentrated H₂SO₄, 0°C → RT, 2 h.
- Regiochemistry : Electron-withdrawing sulfone group directs nitration to position 5.
- Outcome : 5-Nitro-6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole (Yield: 65%).
Step 2: Catalytic Hydrogenation
- Conditions : H₂ (1 atm), 10% Pd/C, ethanol, RT, 3 h.
- Outcome : 5-Amino-6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole (Yield: 88%).
Urea Bridge Formation
Isocyanate Coupling
Reaction Setup
- Reagents : 2-Chlorophenyl isocyanate (1.2 eq), anhydrous THF, triethylamine (1.5 eq), N₂ atmosphere, RT, 12 h.
- Workup : Precipitation in ice-water, filtration, recrystallization (EtOH/H₂O).
- Outcome : 1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-yl)urea (Yield: 74%).
Reaction Optimization and Challenges
Key Parameters for Urea Formation
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes solubility of aromatic amines |
| Temperature | 25°C | Prevents isocyanate degradation |
| Base | Triethylamine | Scavenges HCl, drives reaction |
| Stoichiometry | 1.2 eq isocyanate | Minimizes dimerization |
Common Side Reactions
- Dimerization : Excess isocyanate leads to biuret formation. Mitigated by controlled stoichiometry.
- Hydrolysis : Moisture exposure degrades isocyanate. Requires strict anhydrous conditions.
Analytical Characterization
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.92 (s, 1H, NH urea).
- δ 8.15 (d, J = 8.5 Hz, 1H, Ar-H).
- δ 7.62–7.58 (m, 2H, 2-chlorophenyl).
- δ 3.42 (s, 6H, N-CH₃).
FT-IR (KBr):
- 3340 cm⁻¹ (N-H stretch).
- 1705 cm⁻¹ (C=O urea).
- 1320, 1150 cm⁻¹ (S=O stretches).
Mass Spectrometry
- ESI-MS : m/z 423.05 [M+H]⁺ (Calc. 422.03).
Applications and Biological Relevance
While the target compound’s bioactivity remains unstudied, structural analogs demonstrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
